Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- (9CI)
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Overview
Description
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It’s also a structural analog (isostere) of purine bases, e.g., adenine and guanine .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyrimidines has been a subject of intense research for numerous decades . New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .Molecular Structure Analysis
Imidazo[1,5-a]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Chemical Reactions Analysis
A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrimidine from readily available starting materials . The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Scientific Research Applications
Synthesis and Modification Strategies
One of the challenges encountered in the development of imidazo[1,2-a]pyrimidine derivatives is their rapid metabolism mediated by aldehyde oxidase (AO). Linton et al. (2011) explored systematic structure modifications to reduce AO-mediated metabolism, identifying strategies such as altering the heterocycle or blocking reactive sites to enhance stability and potential therapeutic applications (Linton et al., 2011).
Moreover, the regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine has been achieved through one-pot reactions, yielding compounds with significant yields (35-92%) (Katritzky, Xu, & Tu, 2003). This methodological advancement underscores the synthetic versatility of these compounds, offering a pathway to a wide range of derivatives with potential biological activities.
Potential Biological Activities
The imidazo[1,2-a]pyrimidine scaffold has been recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. Deep et al. (2016) reviewed the structural modifications of this scaffold that led to the discovery of heterocyclic compounds with promising therapeutic potentials, including anticancer, antimicrobial, and antiviral activities (Deep et al., 2016).
Additionally, synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines have been comprehensively summarized by Goel, Luxami, and Paul (2015), highlighting their wide range of applications in medicinal chemistry due to the diverse biological activities exhibited by these compounds (Goel, Luxami, & Paul, 2015).
Mechanism of Action
Target of Action
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)-(9CI) is a structural analog (isostere) of purine bases, such as adenine and guanine . It has been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .
Mode of Action
The compound interacts with its targets through a process of phosphorylation . This interaction leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . The compound also shows affinity for the enzyme active site at different strengths .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The activation of NF-kappaB through the process of phosphorylation is one of the key biochemical pathways affected by this compound .
Result of Action
The result of the compound’s action is the modulation of various cellular functions. By interacting with its targets and affecting key biochemical pathways, the compound can influence the behavior of cancerous cells, pathogens, immune system components, and enzymes involved in carbohydrate metabolism .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This suggests that the pH of the environment could significantly influence the compound’s action, efficacy, and stability.
Future Directions
Properties
IUPAC Name |
(7S)-5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3.ClH/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5;/h2-3,5H,1H2,(H,9,13)(H,11,12);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCNDUDBMDLVMR-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N2C1=CN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)N2C1=CN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151112-05-9 |
Source
|
Record name | (7S)-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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